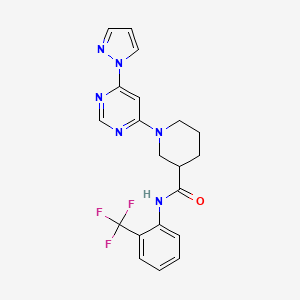

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a complex organic compound that features a combination of pyrazole, pyrimidine, and piperidine moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Pyrazole Ring:

- Starting with a suitable diketone or β-keto ester, the pyrazole ring is formed through a cyclization reaction with hydrazine or its derivatives under acidic or basic conditions.

-

Synthesis of the Pyrimidine Ring:

- The pyrimidine ring can be synthesized by reacting a suitable amidine with a β-dicarbonyl compound under reflux conditions.

-

Coupling of Pyrazole and Pyrimidine:

- The pyrazole and pyrimidine rings are coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction, often catalyzed by palladium complexes.

-

Formation of Piperidine Carboxamide:

- The piperidine ring is introduced through a nucleophilic substitution reaction, followed by the formation of the carboxamide group via an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.

Análisis De Reacciones Químicas

Types of Reactions: 1-

Actividad Biológica

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a notable member of the pyrazole and pyrimidine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a piperidine ring substituted with a trifluoromethyl group and a pyrazole-pyrimidine moiety, which contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds containing pyrazole and pyrimidine scaffolds exhibit various biological activities, including:

- Anticancer : Pyrazole derivatives have shown significant anticancer properties, inhibiting growth in various cancer cell lines.

- Antimicrobial : The compound has demonstrated activity against several bacterial strains, particularly Gram-positive bacteria.

- Anti-inflammatory : Some derivatives exhibit anti-inflammatory effects, suggesting potential use in treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole-containing compounds. For instance:

- In vitro Studies : The compound has been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation. Notably, it has been effective against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : It exhibits potent activity against Staphylococcus aureus with low minimum inhibitory concentrations (MIC), indicating its potential as an antibacterial agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Targeting Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer progression or bacterial survival.

- Molecular Interactions : Docking studies suggest that the compound interacts with key molecular targets such as EGFR and VEGFR, which are crucial in cancer signaling pathways .

Case Studies

Several case studies have documented the efficacy of similar compounds:

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing pyrazole and pyrimidine rings exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| K-562 (leukemia) | 0.04 - 11.4 |

| UO-31 (renal cancer) | 0.05 - 10.0 |

| HOP-92 (lung cancer) | 0.06 - 12.0 |

These findings suggest that structural modifications can enhance anticancer activity, making it a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

The compound has demonstrated potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha:

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| IL-6 | 47% |

| TNF-alpha | 61% |

Such activity indicates its potential utility in treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 40 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

These results highlight its potential as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural components:

Key Structural Features:

- Pyrazole Ring: Contributes to anticancer activity.

- Pyrimidine Moiety: Enhances binding affinity to biological targets.

- Trifluoromethyl Group: May influence lipophilicity and metabolic stability.

Case Studies

Several studies have documented the effectiveness of this compound in various biological assays:

Anticancer Study: A study evaluated the effects of similar pyrazole derivatives on cancer cell proliferation, showing significant inhibition rates compared to standard chemotherapeutics.

Inflammation Model: In vivo models demonstrated that compounds with similar structures significantly reduced paw edema in rats, indicating strong anti-inflammatory properties.

Antimicrobial Testing: A series of derivatives were tested against resistant strains of bacteria, showing improved efficacy over existing antibiotics.

Propiedades

IUPAC Name |

1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N6O/c21-20(22,23)15-6-1-2-7-16(15)27-19(30)14-5-3-9-28(12-14)17-11-18(25-13-24-17)29-10-4-8-26-29/h1-2,4,6-8,10-11,13-14H,3,5,9,12H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKISQOXSPVJLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.